molecular formula C6H7ClN4O B1621594 2-Chloro-6-methylpyrimidine-4-carbohydrazide CAS No. 89598-84-5

2-Chloro-6-methylpyrimidine-4-carbohydrazide

Cat. No.: B1621594
CAS No.: 89598-84-5
M. Wt: 186.6 g/mol
InChI Key: GVKXWHDKTUTPGS-UHFFFAOYSA-N
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Description

2-Chloro-6-methylpyrimidine-4-carbohydrazide is a heterocyclic compound featuring a pyrimidine ring substituted with a chlorine atom at the second position, a methyl group at the sixth position, and a carbohydrazide group at the fourth position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-6-methylpyrimidine-4-carbohydrazide typically involves the following steps:

    Starting Material: The synthesis begins with 2-Chloro-6-methylpyrimidine.

    Hydrazinolysis: The key step involves the reaction of 2-Chloro-6-methylpyrimidine with hydrazine hydrate under reflux conditions. This reaction replaces the chlorine atom with a carbohydrazide group, yielding this compound.

Industrial Production Methods: Industrial production methods for this compound generally follow similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-6-methylpyrimidine-4-carbohydrazide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

    Condensation Reactions: The carbohydrazide group can participate in condensation reactions with aldehydes or ketones to form hydrazones or hydrazides.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.

Common Reagents and Conditions:

    Substitution: Reagents like sodium azide or primary amines under mild heating.

    Condensation: Aldehydes or ketones in the presence of an acid catalyst.

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Sodium borohydride or lithium aluminum hydride.

Major Products:

    Substitution Products: Various substituted pyrimidines.

    Condensation Products: Hydrazones and hydrazides.

    Oxidation Products: Pyrimidine oxides.

    Reduction Products: Amino derivatives.

Scientific Research Applications

2-Chloro-6-methylpyrimidine-4-carbohydrazide has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its role in developing new pharmaceuticals, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the production of agrochemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 2-Chloro-6-methylpyrimidine-4-carbohydrazide exerts its effects involves its interaction with biological molecules:

    Molecular Targets: It can target enzymes such as kinases or proteases, inhibiting their activity.

    Pathways Involved: The compound may interfere with DNA synthesis or repair mechanisms, leading to its potential use as an anticancer agent.

Comparison with Similar Compounds

    2-Chloro-4-methylpyrimidine: Lacks the carbohydrazide group, making it less versatile in forming derivatives.

    6-Methylpyrimidine-4-carbohydrazide: Lacks the chlorine atom, affecting its reactivity in substitution reactions.

    2,4-Dichloro-6-methylpyrimidine: Contains an additional chlorine atom, which can alter its chemical behavior and applications.

Uniqueness: 2-Chloro-6-methylpyrimidine-4-carbohydrazide is unique due to its specific substitution pattern, which allows for a wide range of chemical modifications and applications. Its combination of a chlorine atom and a carbohydrazide group provides a versatile platform for developing new compounds with potential biological and industrial applications.

Properties

IUPAC Name

2-chloro-6-methylpyrimidine-4-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClN4O/c1-3-2-4(5(12)11-8)10-6(7)9-3/h2H,8H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVKXWHDKTUTPGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)Cl)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80384118
Record name 2-chloro-6-methylpyrimidine-4-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80384118
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89598-84-5
Record name 2-chloro-6-methylpyrimidine-4-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80384118
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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